molecular formula C21H24N2O3 B14989895 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B14989895
M. Wt: 352.4 g/mol
InChI Key: CINDZUWBEGPXCY-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a combination of furan, pyrrolidine, and benzofuran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrrolidine intermediates, followed by their coupling with the benzofuran carboxamide core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis equipment. These methods allow for the efficient and scalable production of the compound while maintaining high standards of quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrrolidine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: The benzofuran and pyrrolidine moieties can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, pyrrolidine-containing molecules, and furan-based compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide is unique due to its combination of furan, pyrrolidine, and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H24N2O3/c1-14-7-8-18-16(12-14)15(2)20(26-18)21(24)22-13-17(19-6-5-11-25-19)23-9-3-4-10-23/h5-8,11-12,17H,3-4,9-10,13H2,1-2H3,(H,22,24)

InChI Key

CINDZUWBEGPXCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC(C3=CC=CO3)N4CCCC4

Origin of Product

United States

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